Pyridine, 3-(1-methylhydrazino)-2-nitro-
Description
Pyridine, 3-(1-methylhydrazino)-2-nitro- (CAS: 15367-16-5) is a substituted pyridine derivative characterized by a nitro group at the 2-position and a 1-methylhydrazino moiety at the 3-position of the pyridine ring. This compound is synthesized via nucleophilic substitution reactions, typically involving hydrazine or its methyl derivatives reacting with halogenated nitropyridine precursors under controlled conditions . Its structure enables diverse reactivity, making it a valuable intermediate in medicinal chemistry for the development of anticonvulsants, enzyme inhibitors, and anticancer agents.
Key physicochemical properties include moderate solubility in polar solvents (e.g., ethanol, DMSO) and stability under inert conditions. The nitro group contributes to electron-withdrawing effects, while the hydrazino moiety allows for further functionalization, such as condensation with aldehydes to form hydrazone derivatives .
Properties
CAS No. |
57115-44-3 |
|---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-methyl-1-(2-nitropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)5-3-2-4-8-6(5)10(11)12/h2-4H,7H2,1H3 |
InChI Key |
UBEUZOVHFAHPHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methylhydrazino)-2-nitro- typically involves the nitration of a pyridine derivative followed by the introduction of the 1-methylhydrazino group. One common method involves the nitration of 3-hydrazinopyridine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 3-hydrazino-2-nitropyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Pyridine, 3-(1-methylhydrazino)-2-nitro-.
Industrial Production Methods
Industrial production of Pyridine, 3-(1-methylhydrazino)-2-nitro- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(1-methylhydrazino)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 3-(1-methylhydrazino)-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 3-(1-methylhydrazino)-2-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Pyridine, 3-(1-methylhydrazino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazino group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Pyridine, 3-(1-methylhydrazino)-2-nitro- with structurally related compounds, emphasizing substituent effects, biological activity, and synthetic utility:
Key Findings
Substituent Effects on Enzyme Inhibition: The pyridine core in 3-(1-methylhydrazino)-2-nitro- allows selective modification at the 3-position, unlike pyrazine derivatives (e.g., compound 8, Ki = 9.1 μM), which show reduced flexibility for SAR optimization . Electron-withdrawing groups (e.g., nitro) enhance binding to enzymes like LSD1 by stabilizing charge interactions. For instance, fluorophenyl-substituted pyridines (Ki = 220 nM) outperform bromophenyl pyrazines (Ki = 26.2 μM) due to improved hydrophobic and electrostatic complementarity .
Biological Activity Profiles: Hydrazino-containing compounds exhibit dual functionality: 3-(1-methylhydrazino)-2-nitro- serves as an anticonvulsant precursor, while thiadiazole analogs (e.g., compound 4m) demonstrate potent anticonvulsant activity (ED₅₀ = 18 mg/kg) without neurotoxicity . LSD1 inhibitors with pyridine cores (e.g., compound 13, Ki = 220 nM) show superior potency compared to pyrazine-based inhibitors (Ki = 47.8 μM), attributed to optimized π-π stacking with FAD cofactors .
Synthetic Accessibility: 3-(1-methylhydrazino)-2-nitro- is synthesized in two steps from 2-chloro-3-nitropyridine, offering scalability (>70% yield) . In contrast, pyrazine derivatives require Pd-catalyzed cross-coupling (e.g., compound 8), which increases complexity and cost .
Critical Analysis of Selectivity
- MAO vs. LSD1 Selectivity: Pyridine derivatives with bulky substituents (e.g., piperidinylmethoxy) exhibit >160-fold selectivity for LSD1 over monoamine oxidases (MAOs), whereas simpler hydrazino derivatives (e.g., 2-hydrazinyl-3-nitropyridine) may lack this discrimination .
- Anticonvulsant vs. Cytotoxicity: Thiadiazole analogs of 3-(1-methylhydrazino)-2-nitro- show reduced cytotoxicity (IC₅₀ > 100 μM in normal cells) compared to phenytoin, highlighting the safety advantage of hydrazino modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
